1,3-Dichloro-2,4-dinitrobenzene
Overview
Description
1,3-Dichloro-2,4-dinitrobenzene is a derivative of benzene. It is a compound with the molecular formula C6H2Cl2N2O4 . It is produced by nitrating 1,3-Dichlorobenzene with mixed acid .
Synthesis Analysis
The synthesis of this compound involves the nitration of 1,3-Dichlorobenzene with a well-stirred solution of potassium nitrate in concentrated sulfuric acid . The reaction mixture rises to 135–140°, then drops slowly to 125°. The stirred mixture is kept at 120–135° for an additional hour .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The nitration of 1,3-dichloro-2-nitrobenzene is normal, but sulphonation is a competing process when the concentration of nitric acid is low .Physical And Chemical Properties Analysis
This compound is a light yellow needle or amber crystalline solid . It has a molecular weight of 236.997 .Scientific Research Applications
Molecular Polarizability and Configuration
1,3-Dichloro-2,4-dinitrobenzene has been studied for its molecular polarizability, specifically focusing on its dipole moments and Molar Kerr constants. Research indicates that this compound, along with other dinitrobenzenes, demonstrates specific configurations in the dissolved state, providing insights into the molecular structures and interactions of such compounds (Calderbank, Fèvre, & Ritchie, 1968).
Chemical Reactions and Derivatives
The compound has been used in reactions to create various derivatives. For example, its coupling with 3,5-dichloroaniline results in 3,5-dichloro-2′,4′-dinitrodiphenylamine, and its reaction with sodium glycolate leads to the production of 4-6-Dinitrophenyl-1,3-di-(β-hydroxyethyl ether), which forms explosive nitrate esters when treated with nitric acid (Blanksma, 2010).
Kinetics and Isotopic Exchange Studies
Kinetic studies involving this compound have been conducted to understand chlorine-isotopic exchanges in various solvents. These studies provide detailed insights into the reaction dynamics of this compound under different conditions (Gore, Hammond, & Morris, 1974).
Electrochemical Studies
Electrochemical analysis of this compound has revealed the mechanisms of carbon–chlorine bond cleavage at gold electrodes. This type of study is crucial for understanding the electrochemical behavior of such compounds (Prasad & Sangaranarayanan, 2005).
Synthesis and Purification
Advancements in the synthesis and purification of this compound have been made, leading to methods that yield high purity and efficiency. These processes are critical for producing this compound for various research and industrial applications (Zhao Jing-chan, 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1,3-dichloro-2,4-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-3-1-2-4(9(11)12)5(8)6(3)10(13)14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKWWONSNNHLAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144492 | |
Record name | Benzene, 1,3-dichloro-2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40144492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10199-85-6 | |
Record name | Benzene, 1,3-dichloro-2,4-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010199856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-dichloro-2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40144492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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